molecular formula C17H16Cl2N2O4 B5863559 2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide

2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide

Cat. No. B5863559
M. Wt: 383.2 g/mol
InChI Key: PQYVCNAZBXRPCW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide, also known as DDE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DDE is a member of the imidamide family and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide is not fully understood, but it is thought to act as an inhibitor of certain enzymes and proteins. Specifically, it has been shown to inhibit the activity of protein kinase C, which plays a key role in the regulation of ion channels in cardiac myocytes. This inhibition leads to changes in the electrical properties of the cell membrane, which can have significant physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including changes in ion channel activity, alterations in gene expression, and changes in cellular metabolism. These effects are thought to be mediated by the inhibition of protein kinase C, as discussed above.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide in laboratory experiments is its high purity and well-characterized synthesis method, which allows for precise control of experimental conditions. Additionally, its ability to selectively inhibit protein kinase C makes it a valuable tool for investigating the role of this enzyme in various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are many potential future directions for research on 2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide. One area of interest is the development of new compounds that are structurally similar to this compound but have improved selectivity and reduced toxicity. Additionally, further investigation into the mechanisms of action of this compound and its effects on various biological processes could lead to new insights into the underlying mechanisms of disease. Finally, the potential clinical applications of this compound and related compounds should be explored, particularly in the treatment of cardiovascular diseases and other conditions related to ion channel dysfunction.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide involves the reaction of 2,4-dichloroaniline with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to obtain the final product, this compound. This method has been optimized for high yield and purity and is widely used in laboratory settings.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of certain proteins and enzymes in various biological processes. For example, this compound has been used to study the role of protein kinase C in the regulation of ion channels in cardiac myocytes.

properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4/c1-23-14-6-4-11(7-15(14)24-2)17(22)25-21-16(20)8-10-3-5-12(18)9-13(10)19/h3-7,9H,8H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYVCNAZBXRPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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